

2,6-Difluoro-4-methoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzoic acid

Cat. No.: B058632

[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Difluoro-4-methoxybenzoic acid**, a key fluorinated building block in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic information, synthesis protocols, and applications, with a focus on its role in pharmaceutical research and development.

Chemical Structure and Identifiers

2,6-Difluoro-4-methoxybenzoic acid is a benzoic acid derivative characterized by two fluorine atoms positioned ortho to the carboxylic acid group and a methoxy group in the para position. [1] This substitution pattern imparts unique electronic properties and conformational constraints that are valuable in the design of bioactive molecules.

- Molecular Formula: C₈H₆F₂O₃[1][2][3]
- Molecular Weight: 188.13 g/mol [1][2][3]
- CAS Number: 123843-65-2[1][2][3]

- IUPAC Name: **2,6-difluoro-4-methoxybenzoic acid**[\[2\]](#)
- Synonyms: 4-Carboxy-3,5-difluoroanisole, 2,6-Difluoro-p-anisic acid[\[1\]](#)

Chemical Structure:

- SMILES: COC1=CC(=C(C(=C1)F)C(=O)O)F[\[2\]](#)[\[4\]](#)
- InChI: InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)[\[2\]](#)[\[3\]](#)
- InChIKey: LGHVYSAINQRZJQ-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[5\]](#)

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2,6-Difluoro-4-methoxybenzoic acid** are summarized below. These properties are critical for its handling, reaction setup, and integration into synthetic workflows.

Table 1: Physicochemical Properties

Property	Value	Reference
Melting Point	184-185 °C	[1]
Boiling Point	232 °C at 760 mmHg	[1]
Density	1.399 g/cm ³	[1]
pKa	2.61 ± 0.10 (Predicted)	[1]
Flash Point	94.1 °C	[1]
Vapor Pressure	0.0337 mmHg at 25°C	[1]
Refractive Index	1.504	[1]
Storage	Sealed in dry, Room Temperature	[1]

Spectroscopic Data:

- ¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, aromatic protons as a multiplet in the aromatic region, and a broad singlet for the carboxylic acid (-COOH) proton typically above 10 ppm.
- ¹³C NMR: Key resonances are expected for the carboxylic carbon (~165-170 ppm), carbons attached to fluorine (displaying C-F coupling), the methoxy-substituted carbon, and the methoxy carbon itself (~56 ppm).
- Infrared (IR) Spectroscopy: The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1700 cm⁻¹, and C-F stretching bands.^[2] An ATR-IR spectrum is available from Aldrich.^[2]
- Mass Spectrometry: The monoisotopic mass is 188.02850037 Da.^[2]

Applications in Research and Drug Development

2,6-Difluoro-4-methoxybenzoic acid serves as a crucial intermediate and building block in organic synthesis and pharmaceutical research.^[1] The strategic placement of two fluorine atoms ortho to the carboxylic acid can influence the conformation of the molecule and enhance binding affinities to biological targets.

- Pharmaceutical Intermediate: It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] The unique electronic and steric properties conferred by the difluoro substitution are leveraged to improve the efficacy, selectivity, and pharmacokinetic profiles of drug candidates.^{[1][6]}
- Bioactive Compound Synthesis: This molecule is used to create novel compounds with potential therapeutic applications. It has been investigated for its own pharmacological properties, including potential anti-inflammatory and analgesic effects.^[1] Fluorinated benzoic acids are integral to the development of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.^{[7][8]}

Experimental Protocols

Representative Synthesis of **2,6-Difluoro-4-methoxybenzoic Acid**

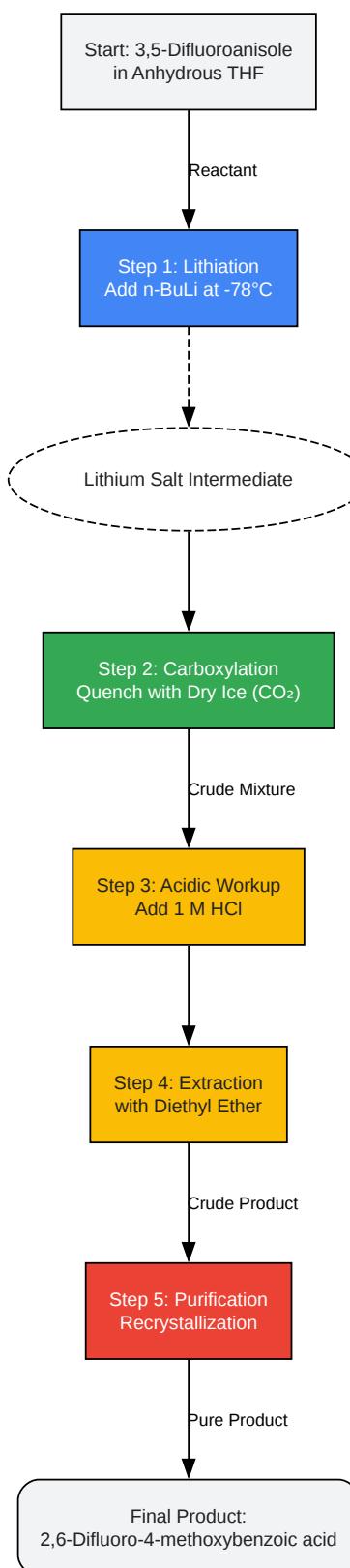
While multiple synthetic routes exist for fluorinated benzoic acids, a common approach involves the ortho-lithiation of a corresponding fluorinated anisole followed by carboxylation.

Objective: To synthesize **2,6-Difluoro-4-methoxybenzoic acid** from 3,5-difluoroanisole.

Materials:

- 3,5-Difluoroanisole
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Dry ice (solid CO₂)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:


- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-difluoroanisole (1.0 eq) and anhydrous THF (50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

- **Carboxylation:** The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
- **Workup:** The reaction is quenched by the slow addition of 1 M HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- **Purification:** The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Recrystallization:** The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure **2,6-Difluoro-4-methoxybenzoic acid**.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2,6-Difluoro-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,6-Difluoro-4-methoxybenzoic acid**.

Safety and Handling

2,6-Difluoro-4-methoxybenzoic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[\[9\]](#) If dust is generated, use a NIOSH-approved respirator.[\[9\]](#)
 - Handling: Avoid breathing dust.[\[10\]](#) Avoid contact with skin and eyes.[\[10\]](#) Wash hands thoroughly after handling.[\[11\]](#)
 - Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[\[11\]](#)
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[\[9\]](#)
 - Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[\[9\]](#)[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoro-4-methoxybenzoic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. PubChemLite - 2,6-difluoro-4-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-difluoro-4-methoxybenzoic acid [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. gustavus.edu [gustavus.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,6-Difluoro-4-methoxybenzoic acid chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058632#2-6-difluoro-4-methoxybenzoic-acid-chemical-structure-and-properties\]](https://www.benchchem.com/product/b058632#2-6-difluoro-4-methoxybenzoic-acid-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com